(2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane
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Overview
Description
(2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane is a chemical compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . It is characterized by a unique structure that combines a chlorophenyl group with a dimethoxyethyl sulfane moiety . This compound is a clear, pale liquid with high purity (98%) and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane typically involves the reaction of 2-chlorophenyl derivatives with 2,2-dimethoxyethyl sulfane under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves bulk manufacturing processes that ensure consistent quality and scalability . These methods often include advanced purification techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted chlorophenyl derivatives .
Scientific Research Applications
(2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes . The chlorophenyl group and the dimethoxyethyl sulfane moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(2,2-dimethoxyethyl)sulfane: This compound has a similar structure but with the chlorine atom in the para position.
2-Chlorophenyl methyl sulfone: A related compound with a methyl sulfone group instead of the dimethoxyethyl sulfane moiety.
Uniqueness
(2-Chlorophenyl)(2,2-dimethoxyethyl)sulfane is unique due to its specific combination of a chlorophenyl group and a dimethoxyethyl sulfane moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-chloro-2-(2,2-dimethoxyethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEERNFSNUWNVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC1=CC=CC=C1Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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